molecular formula C9H15IO2 B14029077 Methyl trans-4-(iodomethyl)cyclohexane-1-carboxylate

Methyl trans-4-(iodomethyl)cyclohexane-1-carboxylate

Cat. No.: B14029077
M. Wt: 282.12 g/mol
InChI Key: TYLYHONKXWQAHU-UHFFFAOYSA-N
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Description

Methyl trans-4-(iodomethyl)cyclohexane-1-carboxylate is an organic compound with a cyclohexane ring substituted with an iodomethyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl trans-4-(iodomethyl)cyclohexane-1-carboxylate typically involves the iodination of a precursor compound, such as Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate. The iodination reaction can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale iodination reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The process would also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl trans-4-(iodomethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The iodomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and mild heating.

    Reduction: Lithium aluminum hydride, dry ether, and low temperatures.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: New compounds with different functional groups replacing the iodomethyl group.

    Reduction: Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate.

    Oxidation: Methyl trans-4-(carboxymethyl)cyclohexane-1-carboxylate.

Scientific Research Applications

Methyl trans-4-(iodomethyl)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl trans-4-(iodomethyl)cyclohexane-1-carboxylate depends on its specific application. In substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate
  • Methyl trans-4-(bromomethyl)cyclohexane-1-carboxylate
  • Methyl trans-4-(chloromethyl)cyclohexane-1-carboxylate

Uniqueness

Methyl trans-4-(iodomethyl)cyclohexane-1-carboxylate is unique due to the presence of the iodomethyl group, which is a good leaving group in substitution reactions. This makes it particularly useful in organic synthesis for introducing new functional groups.

Properties

Molecular Formula

C9H15IO2

Molecular Weight

282.12 g/mol

IUPAC Name

methyl 4-(iodomethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C9H15IO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6H2,1H3

InChI Key

TYLYHONKXWQAHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)CI

Origin of Product

United States

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